molecular formula C9H12BrCl2N3 B2870453 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride CAS No. 2378503-31-0

1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride

Cat. No.: B2870453
CAS No.: 2378503-31-0
M. Wt: 313.02
InChI Key: KSUMOSOVYMLRJI-UHFFFAOYSA-N
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Description

1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 8-bromoimidazo[1,2-a]pyridin-2-ylamine with ethyl chloroformate followed by reduction with lithium aluminum hydride (LiAlH4). The reaction conditions typically require anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The use of automated systems and real-time monitoring can help optimize the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds.

Major Products Formed: The major products formed from these reactions include various derivatives of 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride, which can be further modified for specific applications.

Scientific Research Applications

1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine; dihydrochloride is similar to other imidazo[1,2-a]pyridine derivatives, such as 1-(8-bromoimidazo[1,2-a]pyridin-2-yl)methanamine and 1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethanol These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.2ClH/c1-6(11)8-5-13-4-2-3-7(10)9(13)12-8;;/h2-6H,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUMOSOVYMLRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CC=C(C2=N1)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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